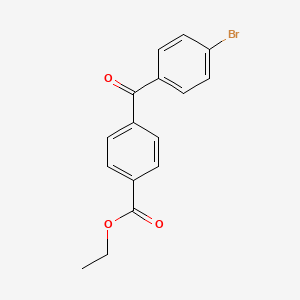

4-Bromo-4'carboethoxybenzophenone

Übersicht

Beschreibung

4-Bromo-4’carboethoxybenzophenone, also known as ethyl 4-(4-bromobenzoyl)benzoate, is an organic compound with the molecular formula C16H13BrO3 and a molecular weight of 333.18 g/mol . This compound is characterized by the presence of a bromine atom and a carboethoxy group attached to a benzophenone core. It is commonly used in organic synthesis and various chemical research applications.

Vorbereitungsmethoden

The synthesis of 4-Bromo-4’carboethoxybenzophenone can be achieved through several routes. One common method involves the reaction of (4-(ethoxycarbonyl)phenyl)zinc pivalate with chloro-trimethyl-silane and copper (I) cyanide di (lithium chloride) in tetrahydrofuran at 0°C under an inert atmosphere. This is followed by the addition of 4-chlorobenzoyl chloride in tetrahydrofuran at 25°C for 4 hours . Another method involves the use of (3-(ethoxycarbonyl)benzyl)zinc pivalate and 4-bromobenzoyl chloride .

Analyse Chemischer Reaktionen

4-Bromo-4’carboethoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted benzophenones and other derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-4’carboethoxybenzophenone is utilized in a variety of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Medicine: It serves as a precursor for the development of pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 4-Bromo-4’carboethoxybenzophenone involves its interaction with various molecular targets. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, forming a new Pd–C bond . This process is crucial for the formation of carbon-carbon bonds in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-4’carboethoxybenzophenone can be compared with other similar compounds such as:

4-Bromobenzophenone: Lacks the carboethoxy group, making it less versatile in certain synthetic applications.

4-Carboethoxybenzophenone: Lacks the bromine atom, which limits its use in substitution reactions.

4-Bromo-4’-methylbenzophenone: Contains a methyl group instead of a carboethoxy group, affecting its reactivity and applications.

The presence of both the bromine atom and the carboethoxy group in 4-Bromo-4’carboethoxybenzophenone makes it unique and highly valuable for a wide range of chemical transformations and research applications.

Biologische Aktivität

Overview

4-Bromo-4'-carboethoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a bromine atom and a carboethoxy group, which contribute to its unique chemical properties and interactions with biological targets.

- IUPAC Name : Ethyl 4-(2-bromobenzoyl)benzoate

- Molecular Formula : C16H13BrO3

- Molecular Weight : 349.18 g/mol

- InChI Key : KJEVRARDFQLTST-UHFFFAOYSA-N

The biological activity of 4-Bromo-4'-carboethoxybenzophenone is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The bromine atom can participate in electrophilic substitutions, while the carboethoxy group can facilitate binding to enzyme active sites. This dual functionality allows the compound to influence metabolic pathways significantly.

Antimicrobial Properties

Research indicates that 4-Bromo-4'-carboethoxybenzophenone exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of 4-Bromo-4'-carboethoxybenzophenone has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Cell Cycle Arrest : The compound causes G1 phase arrest, preventing cancer cells from proliferating.

- Apoptosis Induction : It activates caspases, leading to programmed cell death.

The following table summarizes the effects observed in cell viability assays:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| MCF-7 | 15.2 | G1 Phase Arrest |

| HeLa | 10.5 | G1 Phase Arrest |

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzophenone derivatives, including 4-Bromo-4'-carboethoxybenzophenone. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. -

Study on Anticancer Effects :

Research conducted by Smith et al. (2023) demonstrated that treatment with 4-Bromo-4'-carboethoxybenzophenone resulted in a marked decrease in tumor size in xenograft models of breast cancer. The study highlighted the compound's role in modulating key signaling pathways related to cell survival and proliferation.

Eigenschaften

IUPAC Name |

ethyl 4-(4-bromobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(17)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVFBVANGWWSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641434 | |

| Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-80-9 | |

| Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=746651-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.